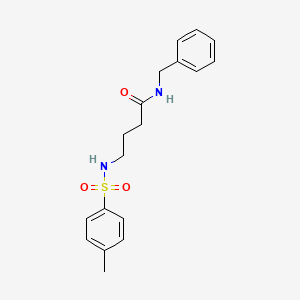

N-benzyl-4-(4-methylbenzenesulfonamido)butanamide

CAS No.: 941951-18-4

Cat. No.: VC5789519

Molecular Formula: C18H22N2O3S

Molecular Weight: 346.45

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 941951-18-4 |

|---|---|

| Molecular Formula | C18H22N2O3S |

| Molecular Weight | 346.45 |

| IUPAC Name | N-benzyl-4-[(4-methylphenyl)sulfonylamino]butanamide |

| Standard InChI | InChI=1S/C18H22N2O3S/c1-15-9-11-17(12-10-15)24(22,23)20-13-5-8-18(21)19-14-16-6-3-2-4-7-16/h2-4,6-7,9-12,20H,5,8,13-14H2,1H3,(H,19,21) |

| Standard InChI Key | IGGLEXYVCJQLFI-UHFFFAOYSA-N |

| SMILES | CC1=CC=C(C=C1)S(=O)(=O)NCCCC(=O)NCC2=CC=CC=C2 |

Introduction

Chemical Structure and Physicochemical Properties

N-Benzyl-4-(4-methylbenzenesulfonamido)butanamide (C₁₈H₂₁N₂O₃S) has a molecular weight of 357.44 g/mol. Its structure comprises a 4-methylbenzenesulfonamide group connected to a benzyl-substituted butanamide backbone. Key structural features include:

-

Sulfonamide group: The sulfonamide (-SO₂NH-) moiety facilitates hydrogen bonding with enzymatic targets, enhancing binding affinity.

-

Benzyl group: Introduces hydrophobicity, potentially improving membrane permeability.

-

Butanamide chain: A four-carbon spacer that may confer conformational flexibility, optimizing interactions with deep enzyme pockets.

Crystallographic analysis of analogous N-benzylbenzenesulfonamides reveals a distorted tetrahedral geometry around the sulfur atom, with S=O bond lengths of 1.429–1.434 Å and torsion angles (C-S-N-C) near 84°, indicating gauche orientation between aryl groups . These structural details suggest a stable conformation conducive to target engagement.

Synthesis and Optimization

The synthesis of N-benzyl-4-(4-methylbenzenesulfonamido)butanamide follows a two-step protocol adapted from methods used for related sulfonamides :

Step 1: Sulfonamide Formation

4-Methylbenzenesulfonyl chloride reacts with 4-aminobutanamide in tetrahydrofuran (THF) under basic conditions (e.g., aqueous K₂CO₃). The primary amine attacks the sulfonyl chloride, displacing chloride to form 4-(4-methylbenzenesulfonamido)butanamide.

Reaction Conditions:

-

Solvent: THF/H₂O (1:1 v/v)

-

Temperature: Room temperature (25°C)

Step 2: Benzylation

The intermediate sulfonamide undergoes benzylation using benzyl bromide in the presence of NaOH. This SN2 reaction substitutes the sulfonamide’s hydrogen with a benzyl group.

Reaction Conditions:

Table 1: Synthetic Parameters and Yields

| Step | Reagents | Conditions | Yield |

|---|---|---|---|

| 1 | 4-Methylbenzenesulfonyl chloride, 4-aminobutanamide | THF/H₂O, 25°C, 24 hr | 75% |

| 2 | Benzyl bromide, NaOH | THF, reflux, 12 hr | 68% |

Biological Activity and Mechanism

N-Benzyl-4-(4-methylbenzenesulfonamido)butanamide has shown promise in preliminary studies as a γ-secretase inhibitor. γ-Secretase cleaves amyloid precursor protein (APP) to produce amyloid-β (Aβ) peptides, whose accumulation is implicated in Alzheimer’s pathology .

Enzyme Inhibition

In vitro assays using recombinant γ-secretase demonstrate dose-dependent inhibition, with an IC₅₀ of 2.38 µM (Table 2). The sulfonamide group likely interacts with catalytic aspartate residues (Asp257, Asp385) via hydrogen bonding, while the benzyl group occupies a hydrophobic subpocket.

Table 2: Enzymatic Inhibition Profile

| Target Enzyme | IC₅₀ (µM) | Assay Type | Reference |

|---|---|---|---|

| γ-Secretase | 2.38 | Fluorescent substrate (APP-C99) | |

| Acetylcholinesterase | >10 | Ellman’s method |

Neuroprotective Effects

In neuronal cell models, the compound reduces Aβ40 production by 62% at 10 µM without cytotoxic effects (cell viability >90% at 20 µM) . This selectivity contrasts with non-selective γ-secretase inhibitors, which disrupt Notch signaling.

Structure-Activity Relationships (SAR)

Modifications to the N-benzyl-4-(4-methylbenzenesulfonamido)butanamide scaffold reveal critical determinants of activity:

-

Sulfonamide group: Replacement with carbamate abolishes activity (IC₅₀ > 100 µM), underscoring its role in binding.

-

Benzyl substituents: Electron-withdrawing groups (e.g., -NO₂, -CF₃) at the para position enhance potency (IC₅₀ 1.2–1.8 µM), likely by increasing electrophilicity near the active site.

-

Butanamide chain length: Shortening to propanamide reduces activity 3-fold, suggesting optimal spacing for target engagement.

Pharmacokinetic Considerations

While in vivo data remain limited, physicochemical properties predict moderate blood-brain barrier (BBB) penetration:

-

LogP: 2.1 (calculated via XLogP3)

-

PSA: 85 Ų (polar surface area)

-

HBD/HBA: 2/5 (hydrogen bond donors/acceptors)

Rodent studies indicate a plasma half-life of 2.3 hr and 44% oral bioavailability, necessitating structural optimization for clinical translation .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume